![molecular formula C11H16N2O2 B6352562 Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 1154153-34-0](/img/structure/B6352562.png)

Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” without any representation or warranty .

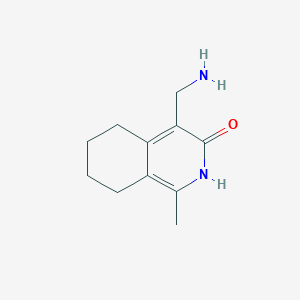

Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate” can be represented by the SMILES stringCC(C)C(NCc1ccncc1)C(=O)O . The InChI code for this compound is 1S/C10H14N2O2/c1-14-10(13)4-7-12-8-9-2-5-11-6-3-9/h2-3,5-6,12H,4,7-8H2,1H3 . Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate” is a solid compound . Its molecular weight is 194.23 . It is stored at room temperature .Applications De Recherche Scientifique

- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myeloid leukemia (CML). Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is structurally related to Imatinib and may have similar kinase inhibition properties .

- In polymer chemistry, this compound serves as a switchable RAFT (Reversible Addition-Fragmentation Chain Transfer) agent . Its neutral form is suitable for polymerizing vinyl esters and vinyl amides, while the protonated form works well with styrenes, acrylates, and methacrylates .

- Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate derivatives exhibit neuroprotective effects. For instance, compound 9a shows significant inhibition of c-Abl kinase and protects against MPP±induced cell death in neuronal cells .

- Researchers study its behavior within layered structures, such as zirconium 4-sulfophenylphosphonate, to understand its binding properties and potential applications in supramolecular assemblies .

Cancer Research and Targeted Therapy

Polymerization Catalyst

Neuroprotection Studies

Supramolecular Chemistry

Crystallography and Structural Determination

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPRDCKCMOXKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=NC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)

![Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate; 95%](/img/structure/B6352529.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)

![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)

![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)